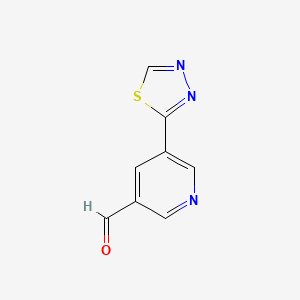![molecular formula C11H15N3 B11907512 1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11907512.png)
1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,2’-Dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine] is a complex organic compound characterized by a spiro linkage between a piperidine ring and a pyrrolo[3,2-C]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
The synthesis of 1’,2’-Dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-C]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently .
Análisis De Reacciones Químicas
1’,2’-Dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1’,2’-Dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation .
Comparación Con Compuestos Similares
1’,2’-Dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine] can be compared with other spirocyclic compounds, such as:
Spiro[indoline-3,4’-piperidine]: This compound also features a spiro linkage but differs in the core structure, leading to distinct biological activities.
Spiro[pyrrolidine-3,4’-pyridine]: Similar in having a spiro linkage, but with a different ring system, resulting in unique chemical properties and applications.
The uniqueness of 1’,2’-Dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine] lies in its specific ring system and the potential for diverse chemical modifications, making it a versatile compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C11H15N3 |
|---|---|
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
spiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,4'-piperidine] |
InChI |
InChI=1S/C11H15N3/c1-4-13-7-9-10(1)14-8-11(9)2-5-12-6-3-11/h1,4,7,12,14H,2-3,5-6,8H2 |
Clave InChI |
YAMNXRUOMZMPIS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CNC3=C2C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]-](/img/structure/B11907429.png)
![2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11907430.png)

![3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B11907435.png)
![Naphtho[2,3-d]thiazole](/img/structure/B11907443.png)







![(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11907502.png)

